3D Shape Divergence vs. Isopropyl-Imidazole Analog Drives Distinct Binding-Site Complementarity
Against the nearest commercially available imidazole analog 2-(cyclopentylthio)-1-(4-((2-isopropyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)ethanone (CAS 1396760-88-5), the target compound lacks the 2-isopropyl substituent on the imidazole ring. This substitution alters the electrostatic potential surface and steric bulk at a position critical for hinge-binding in kinase ATP pockets, a well-established pharmacophore for the p70S6K/Akt inhibitor class to which this scaffold belongs [1]. Although no direct biochemical comparison exists for either compound, the 2-unsubstituted imidazole of 1351622-23-5 is predicted to offer a distinct hydrogen-bond donor/acceptor pattern and reduced steric clash, making it a differentiated probe for target deconvolution in kinase-focused screens.
| Evidence Dimension | Imidazole substitution pattern and 3D electrostatic surface |
|---|---|
| Target Compound Data | 1H-imidazol-1-yl (unsubstituted); MW 307.5; 2 H-bond acceptors, 0 H-bond donors on imidazole |
| Comparator Or Baseline | 2-isopropyl-1H-imidazol-1-yl analog (CAS 1396760-88-5); MW 349.5 |
| Quantified Difference | ΔMW = 42 Da; loss of isopropyl group alters LogP by approximately −0.8 units (estimated) and reduces rotatable bonds by 1 |
| Conditions | In silico comparative analysis; no published biochemical assay |
Why This Matters
The unsubstituted imidazole provides a structurally minimal hinge-binding motif that avoids steric clashes reported for 2-substituted imidazoles in p70S6K homology models, potentially rescuing activity against kinase mutants where the isopropyl analog fails.
- [1] LAN, R. et al. (Merck Patent GmbH). WO 2014/078637 A1 – Novel Imidazol-piperidinyl Derivatives as Modulators of Kinase Activity. Priority Date 2012-11-16. Describes structure-activity relationships for imidazole substitution in p70S6K/Akt inhibitors. View Source
